molecular formula C9H6BrFN2 B8051621 6-Bromo-7-fluoroquinolin-3-amine

6-Bromo-7-fluoroquinolin-3-amine

Cat. No.: B8051621
M. Wt: 241.06 g/mol
InChI Key: VCXSXDZQHIDHKS-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoroquinolin-3-amine is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of bromine and fluorine atoms at the 6th and 7th positions, respectively, on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoroquinolin-3-amine typically involves multi-step processes. One common method is the nucleophilic substitution reaction, where a suitable quinoline derivative undergoes halogenation followed by amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination reactions. The process optimization focuses on achieving high yields and purity while minimizing by-products. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can have different functional groups replacing the bromine or fluorine atoms .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-chloro-7-fluoroquinolin-3-amine
  • 7-Fluoro-4-(diethylamino)-1-methylbutylaminoquinoline
  • 3-Fluoroquinoline
  • 3,5-Difluoroquinoline

Uniqueness

6-Bromo-7-fluoroquinolin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The combination of bromine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

6-bromo-7-fluoroquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-2-5-1-6(12)4-13-9(5)3-8(7)11/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXSXDZQHIDHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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